
TLR7 agonist 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7 agonist 13: is a small molecule that activates Toll-like receptor 7 (TLR7), a pattern recognition receptor involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells, macrophages, and B cells. Activation of TLR7 by agonists like this compound triggers a cascade of immune responses, including the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 13 involves multiple steps, including the formation of heterocyclic structures. One common synthetic route involves the use of imidazoquinoline derivatives. For example, a triazole-tethered imidazoquinoline can be synthesized by introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon using triazolyl click chemistry . The reaction conditions typically involve the use of anhydrous solvents and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and characterization using various spectroscopic techniques .
Análisis De Reacciones Químicas
Types of Reactions: TLR7 agonist 13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Aplicaciones Científicas De Investigación
Chemistry: TLR7 agonist 13 is used as a tool compound in chemical research to study the structure-activity relationships of TLR7 agonists. It helps in understanding the molecular interactions and binding affinities of TLR7 ligands .
Biology: In biological research, this compound is used to investigate the role of TLR7 in immune responses. It is employed in studies involving immune cell activation, cytokine production, and antiviral defense mechanisms .
Medicine: this compound has significant potential in medical research, particularly in the development of immunotherapies for cancer and viral infections. It is used in preclinical and clinical studies to evaluate its efficacy as an adjuvant in vaccines and as a therapeutic agent in cancer immunotherapy .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in the formulation of new drugs and vaccines. Its ability to modulate the immune system makes it a valuable candidate for various therapeutic applications .
Mecanismo De Acción
The mechanism of action of TLR7 agonist 13 involves the activation of TLR7, which is located in the endosomes of immune cells. Upon binding to TLR7, the agonist triggers a signaling cascade that involves the recruitment of the adaptor protein MYD88. This leads to the activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the interferon regulatory factor (IRF) pathway .
These pathways result in the production of pro-inflammatory cytokines, type I interferons, and other immune mediators that enhance the body’s antiviral and antitumor responses. The activation of TLR7 also promotes the maturation and activation of dendritic cells, which are crucial for initiating adaptive immune responses .
Comparación Con Compuestos Similares
Resiquimod: Another TLR7 agonist with applications in antiviral and anticancer therapies.
Gardiquimod: A synthetic TLR7 agonist used in research to study immune responses.
Uniqueness of TLR7 Agonist 13: this compound is unique in its specific structural modifications that enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists. Additionally, this compound has shown promising results in preclinical studies, making it a valuable candidate for further research and development .
Propiedades
Fórmula molecular |
C17H19N5O6 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
[(2S,4S,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H19N5O6/c1-4-5-21-12-7-19-16(18)20-14(12)22(17(21)25)15-13(27-10(3)24)6-11(28-15)8-26-9(2)23/h1,7,11,13,15H,5-6,8H2,2-3H3,(H2,18,19,20)/t11-,13-,15+/m0/s1 |
Clave InChI |
OEXMWVBGTNSTSR-CORIIIEPSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C[C@@H]([C@@H](O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
SMILES canónico |
CC(=O)OCC1CC(C(O1)N2C3=NC(=NC=C3N(C2=O)CC#C)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


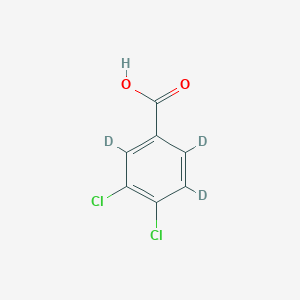

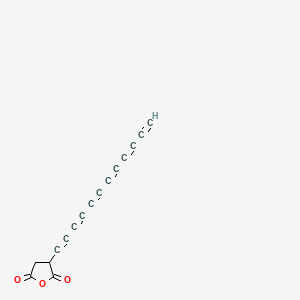
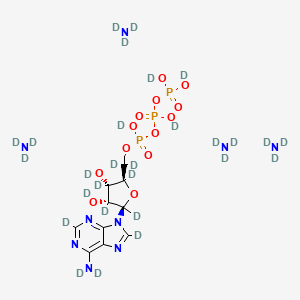
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
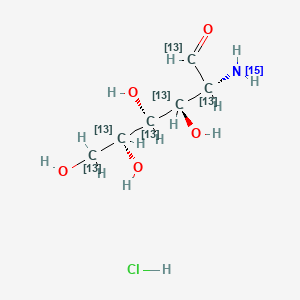
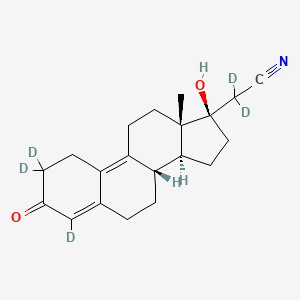
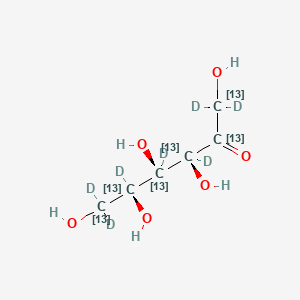


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)



